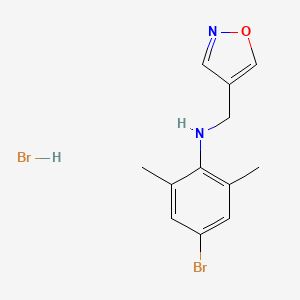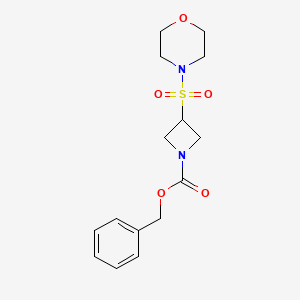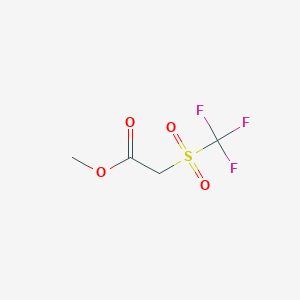
2-Trifluorometanosulfonilato de metilo
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Methyl 2-trifluoromethanesulfonylacetate is C4H5F3O4S . Its average mass is 206.140 Da and its monoisotopic mass is 205.986069 Da .Physical and Chemical Properties Analysis
Methyl 2-trifluoromethanesulfonylacetate is a colorless liquid. The molecular weight of the compound is 206.14 g/mol .Aplicaciones Científicas De Investigación
Pruebas farmacéuticas
“2-Trifluorometanosulfonilato de metilo” se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos en el desarrollo de fármacos y los procesos de control de calidad .
Catálisis en la síntesis química
Este compuesto puede servir como catalizador o reactivo en varios procesos de síntesis química, incluidas las reacciones de acilación. Su forma ácida relacionada, el ácido trifluorometanosulfónico (TfOH), es conocido por su actividad catalítica en la C- y/o O-acilación en condiciones suaves .
Introducción del grupo trifluorometilo
En química medicinal, la introducción de un grupo trifluorometilo en las moléculas es una estrategia común para mejorar la actividad biológica de los productos farmacéuticos. “this compound” podría usarse en tales transformaciones .
Reacciones nucleofílicas y electrofílicas
El compuesto puede participar en reacciones nucleofílicas y electrofílicas debido a la presencia del grupo trifluorometilo, que es reactivo y puede participar en varias reacciones de acoplamiento .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-Trifluoromethanesulfonylacetate is a chemical compound used in organic chemistry as a powerful methylating agent . The primary targets of this compound are functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles .
Mode of Action
The compound interacts with its targets by donating a methyl group to them . This process is known as methylation. Methylation can significantly alter the properties of a molecule, affecting its reactivity, solubility, and biological interactions.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-Trifluoromethanesulfonylacetate is the methylation pathway . Methylation is a key process in many biochemical reactions and plays a crucial role in regulating gene expression, protein function, and metabolic processes.
Result of Action
The methylation of target molecules by Methyl 2-Trifluoromethanesulfonylacetate can result in significant changes in their properties and functions . For example, the methylation of nucleic acids can affect gene expression, while the methylation of proteins can alter their activity or localization.
Análisis Bioquímico
Biochemical Properties
Methyl 2-trifluoromethanesulfonylacetate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the transfer of the trifluoromethanesulfonyl group to other molecules, which can alter their biochemical properties and activities.
Cellular Effects
Methyl 2-trifluoromethanesulfonylacetate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-trifluoromethanesulfonylacetate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-trifluoromethanesulfonylacetate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-trifluoromethanesulfonylacetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
Methyl 2-trifluoromethanesulfonylacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions.
Transport and Distribution
The transport and distribution of Methyl 2-trifluoromethanesulfonylacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound can be transported across cell membranes through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of Methyl 2-trifluoromethanesulfonylacetate is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can accumulate in the cytoplasm or other organelles, where it can participate in various biochemical processes.
Propiedades
IUPAC Name |
methyl 2-(trifluoromethylsulfonyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c1-11-3(8)2-12(9,10)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUPQHLLOKMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


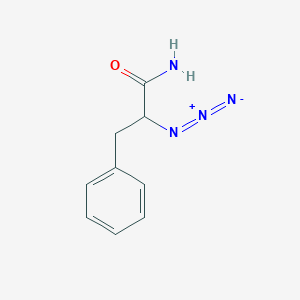
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)
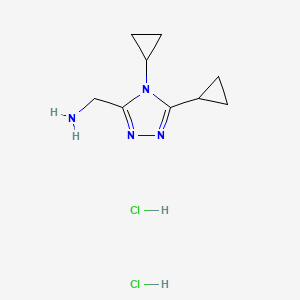
![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)

